rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol
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Overview
Description
rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol: is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique three-dimensional shape, which makes it an interesting subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material that contains both an amine and an alcohol functional group. The cyclization reaction is often facilitated by the use of a strong acid or base, which helps to form the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of bicyclic structures on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This unique shape can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **rel-(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride
- **rel-(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan
Uniqueness
What sets rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol apart from similar compounds is its specific three-dimensional structure, which provides unique binding properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-azabicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-5-4(6)1-2-7-5/h4-8H,1-3H2 |
InChI Key |
VQIILGJJJQKLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1C(C2)O |
Origin of Product |
United States |
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